(R)-2-hydroxy-3-methylbutanoic acid

Overview

Description

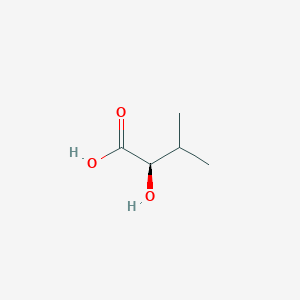

®-2-hydroxy-3-methylbutanoic acid, also known as ®-α-hydroxyisovaleric acid, is a chiral organic compound with the molecular formula C5H10O3. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound is of interest due to its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-hydroxy-3-methylbutanoic acid can be synthesized through several methods. One common approach is the asymmetric synthesis, which involves the use of chiral catalysts to produce the desired enantiomer. Another method is the microbial fermentation process, where specific strains of bacteria or yeast are used to convert substrates into the target compound.

Industrial Production Methods

In industrial settings, ®-2-hydroxy-3-methylbutanoic acid is often produced through biotechnological processes. These processes typically involve the fermentation of glucose or other carbohydrates using genetically modified microorganisms. The fermentation broth is then subjected to purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-methyl-2-oxobutanoic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-3-methylbutanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: 3-methyl-2-oxobutanoic acid

Reduction: 2-hydroxy-3-methylbutanol

Substitution: Halogenated derivatives of ®-2-hydroxy-3-methylbutanoic acid

Scientific Research Applications

®-2-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard in chiral chromatography.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is being conducted on its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of ®-2-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other metabolites. The compound may also interact with cellular receptors, influencing various signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Lactic Acid: Similar in structure but lacks the methyl group at the third carbon.

2-Hydroxyisobutyric Acid: Similar but has an additional methyl group at the second carbon.

3-Hydroxybutanoic Acid: Similar but lacks the methyl group at the third carbon.

Uniqueness

®-2-hydroxy-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features makes it a valuable compound for various applications in research and industry.

Biological Activity

(R)-2-hydroxy-3-methylbutanoic acid, also known as 2-hydroxyisovaleric acid, is a significant metabolite with various biological activities. This compound has garnered interest in the fields of biochemistry and nutrition due to its implications in metabolic pathways and potential therapeutic applications. This article examines its biological activity, supported by relevant data and case studies.

- Molecular Formula : CHO

- Molecular Weight : 118.13 g/mol

- CAS Number : 6107-25-0

Metabolic Role

This compound is primarily recognized as a metabolite in various metabolic disorders. It is notably present in the urine of patients with phenylketonuria and other organic acidemias, indicating its role in amino acid metabolism and potential diagnostic value for metabolic diseases .

1. Gene Expression Modulation

Recent studies have shown that this compound can influence gene expression, particularly the MYC gene, which is crucial for cell proliferation and growth. A study involving Lactobacillus paracasei BD5115 demonstrated that metabolites from this strain, including this compound, promote intestinal epithelial cell (IEC) proliferation through the activation of the MYC gene via the MAFF/MBP1 signaling pathway .

Table 1: Summary of Gene Expression Effects

2. Impact on Intestinal Health

The compound has been linked to improved intestinal health by promoting the proliferation of IECs. In a mouse model fed a high-fat diet, treatment with this compound resulted in enhanced intestinal barrier function and reduced inflammation, suggesting its potential as a therapeutic agent for metabolic syndrome and inflammatory bowel diseases .

3. Potential Therapeutic Applications

Research indicates that this compound may have applications in treating metabolic disorders. Its role as a biomarker in conditions such as lactic acidosis and ketoacidosis highlights its importance in clinical diagnostics . Furthermore, its involvement in pathways regulating energy metabolism suggests potential applications in obesity management and metabolic health improvement.

Case Study 1: Metabolic Disorders

In patients with phenylketonuria and other metabolic disorders, elevated levels of this compound were observed. This correlation underscores its role as a biomarker for diagnosing these conditions and monitoring treatment efficacy .

Case Study 2: Intestinal Proliferation

A study using a mouse model demonstrated that dietary supplementation with this compound significantly increased IEC proliferation rates compared to controls. Histological analysis revealed enhanced villus height and crypt depth, indicating improved intestinal health .

Properties

IUPAC Name |

(2R)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-56-6 | |

| Record name | (-)-2-Hydroxy-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.